n-Tetradecylboronic acid
Overview
Description
n-Tetradecylboronic acid, also known as 1-Tetradecylboronic acid, is a chemical compound with the molecular formula C14H31BO2 . It is a subclass of organoborane compounds . This compound was originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of borinic acids, including n-Tetradecylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of n-Tetradecylboronic acid is represented by the SMILES notation CCCCCCCCCCCCCCB(O)O . It has a molecular weight of 242.21 g/mol .
Chemical Reactions Analysis
Boronic acid-based compounds, including n-Tetradecylboronic acid, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
Physical And Chemical Properties Analysis
n-Tetradecylboronic acid has a melting point of 72°C to 76°C . It has a molecular weight of 242.21 g/mol .
Scientific Research Applications
Boronic acids, including n-Tetradecylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:
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Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
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Biological Labelling : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .
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Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .
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Separation Technologies : Boronic acids have been used in the separation technologies .
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Development of Therapeutics : Boronic acids are also used in the development of therapeutics .
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Catalysis, Organic Synthesis, and Medicinal Chemistry : Tetradecylboronic acid finds applications in various fields, such as catalysis, organic synthesis, and medicinal chemistry.
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Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules .
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Building Materials for Microparticles : They have also been employed as building materials for microparticles for analytical methods .
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Polymers for the Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin .
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Interference in Signalling Pathways : Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways .
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Enzyme Inhibition : They have also been used for enzyme inhibition .
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Cell Delivery Systems : Boronic acids have been used in cell delivery systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tetradecylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h16-17H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUAMUGSKSODIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393346 | |
Record name | n-Tetradecylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Tetradecylboronic acid | |
CAS RN |
100888-40-2 | |
Record name | n-Tetradecylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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